molecular formula C10H15NO5 B1307760 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid CAS No. 876317-19-0

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

Cat. No.: B1307760
CAS No.: 876317-19-0
M. Wt: 229.23 g/mol
InChI Key: CKYGSXRXTIKGAJ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Mechanism of Action

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound, also known as a BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .

Biochemical Pathways

The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects amines from unwanted reactions during the synthesis process . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for the successful creation of complex organic compounds without interference from unwanted reactions involving the amines .

Action Environment

The action of the BOC group is influenced by environmental factors such as temperature and pH. For instance, the addition of the BOC group to amines occurs under aqueous conditions . Furthermore, the removal of the BOC group can be accomplished with strong acids . Therefore, both the application and removal of the BOC group are dependent on specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 4-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature. The Boc group is introduced to the amine functionality, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow chemistry allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds in a more sustainable and efficient manner .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The Boc group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for the removal of the Boc group under acidic conditions.

    Hydrochloric Acid (HCl): Another reagent for Boc deprotection, often used in methanol.

    Sodium Hydroxide (NaOH): Used in the synthesis of the compound to neutralize the reaction mixture.

Major Products Formed

The major product formed from the deprotection of this compound is 4-oxopyrrolidine-2-carboxylic acid, along with tert-butyl alcohol as a byproduct.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid can be compared to other similar compounds used as protecting groups for amines, such as:

    9-Fluorenylmethyloxycarbonyl (Fmoc): Another widely used protecting group that is removed under basic conditions.

    Carbobenzoxy (Cbz): A protecting group that is stable under acidic and basic conditions but is removed by catalytic hydrogenation.

    Benzyl (Bn): Used for side-chain protection in peptide synthesis and removed with strong acids like hydrogen fluoride (HF).

The uniqueness of this compound lies in its ease of removal under mild acidic conditions, making it a preferred choice for protecting amine groups in various synthetic applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399957
Record name 1-(tert-Butoxycarbonyl)-4-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876317-19-0
Record name 1-(tert-Butoxycarbonyl)-4-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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